
7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide, also known as TRO19622, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thiazepane derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Optoelectronic Properties Tuning
Thiophene 1,1-dioxides, similar in structural motif to the compound , have been synthesized and their optoelectronic properties tuned through the introduction of electron-donating or electron-withdrawing substituents. This manipulation significantly impacts the reduction of these sulfone heterocycles, showcasing the compound's potential in developing advanced materials with specific electronic properties (Tsai et al., 2013).
Ring Contraction Mechanisms
Explorations into the thermal ring contraction reactions of thiadiazolo-fused tricycles, a process closely related to the chemical transformations of thiazepanes, have provided valuable insights into the course of such transformations. These studies underscore the compound's role in understanding complex chemical reactions and the formation of novel cyclic structures (Bertha et al., 2017).
Fragment Screening Libraries
1,4-Thiazepanes, as part of a seven-membered ring system, have been identified as underrepresented but highly three-dimensional fragments in screening libraries. Their efficient synthesis and potential as new BET bromodomain ligands highlight the compound's significance in medicinal chemistry and drug discovery, offering a pathway to diversify fragment-based drug development (Pandey et al., 2020).
properties
IUPAC Name |
4-(benzenesulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c18-16-9-5-4-8-15(16)17-10-11-19(12-13-24(17,20)21)25(22,23)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJNHHIRNWHTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,4-thiazepane 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


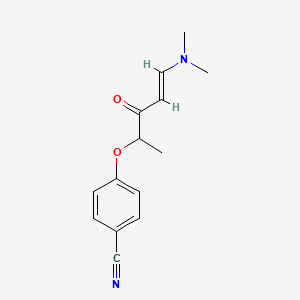

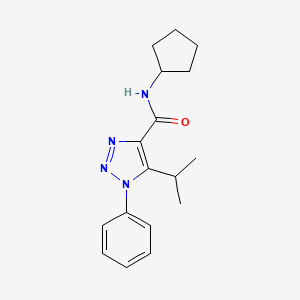
![Bicyclo[1.1.1]pentane-1-sulfonyl fluoride](/img/structure/B2795865.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2795867.png)

![5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2795869.png)
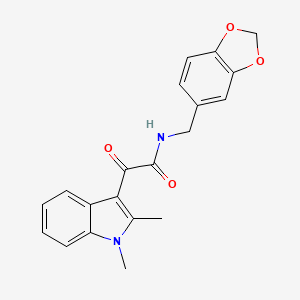
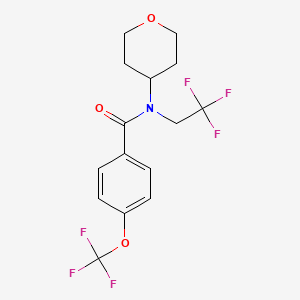
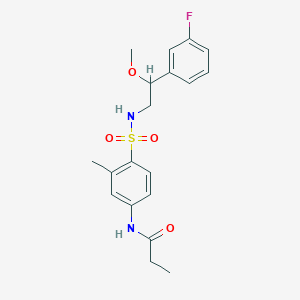
![{[(2-Bromophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2795874.png)
![N-mesityl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2795876.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide](/img/structure/B2795879.png)